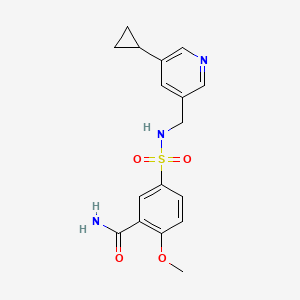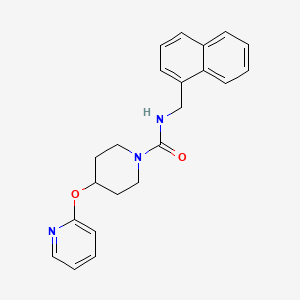
N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as NAPPC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Crystal Structure Analysis
A study explored the crystal structure of a compound containing naphthalene and pyridine moieties, highlighting the importance of hydrogen bonding and π–π stacking interactions in the crystal packing. This research provides insights into molecular interactions and crystal engineering (S. Saeed et al., 2012).
Neuropharmacological Potential
Research on a structurally related compound, focusing on its potent inhibition of serotonin (5-HT) uptake, demonstrates the compound's potential for treating neurological disorders by modulating neurotransmitter systems (A. Billingsley et al., 1989).
Cannabinoid Receptor Antagonism
A study involving a piperidine-pyrazole carboxamide compound as a selective antagonist for the CB1 cannabinoid receptor offers a foundation for developing drugs targeting cannabinoid receptor-mediated pathways (J. Shim et al., 2002).
Glycine Transporter Type-2 Inhibition
The discovery of phenoxymethylbenzamide derivatives as glycine transporter type-2 (GlyT-2) inhibitors suggests their therapeutic potential in neuropathic pain management (Eiki Takahashi et al., 2014).
Nerve Growth Factor Potentiation
Microwave-assisted synthesis of a thiophene-sulfonamide derivative highlights its role in enhancing nerve growth factor-induced neurite outgrowth, suggesting applications in neuroregenerative medicine (Alfred L Williams et al., 2010).
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-16-18-8-5-7-17-6-1-2-9-20(17)18)25-14-11-19(12-15-25)27-21-10-3-4-13-23-21/h1-10,13,19H,11-12,14-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMEFLCIUNDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

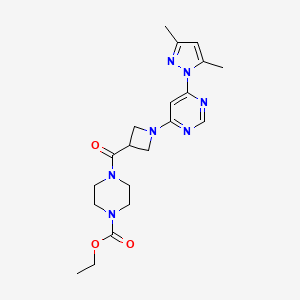
![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)
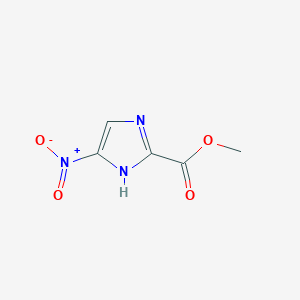
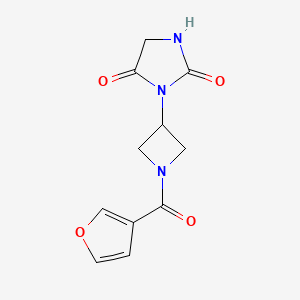
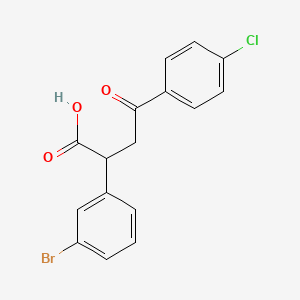
![N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2795778.png)

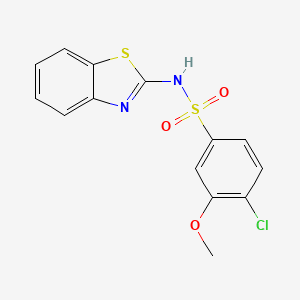
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
